Home > Products > Screening Compounds P98990 > (S)-Propranolol-O-beta-D-glucuronide
(S)-Propranolol-O-beta-D-glucuronide - 58657-78-6

(S)-Propranolol-O-beta-D-glucuronide

Catalog Number: EVT-1703861
CAS Number: 58657-78-6
Molecular Formula: C22H29NO8
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist commonly used to treat cardiovascular conditions such as hypertension and anxiety. This compound is synthesized through the glucuronidation of propranolol, which enhances its solubility and facilitates its excretion from the body. The glucuronidation process is catalyzed by specific enzymes known as UDP-glucuronosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to propranolol, resulting in the formation of this metabolite.

Source

(S)-Propranolol-O-beta-D-glucuronide is derived from the metabolism of propranolol, which is widely prescribed for various cardiovascular disorders. The glucuronidation process is a crucial phase II metabolic reaction that aids in drug detoxification and elimination .

Classification

This compound falls under the category of drug metabolites, specifically as a glucuronide conjugate. It is classified as a secondary metabolite due to its origin from the primary drug, propranolol.

Synthesis Analysis

Methods

The synthesis of (S)-Propranolol-O-beta-D-glucuronide primarily involves enzymatic glucuronidation. The key steps include:

  1. Enzymatic Reaction: The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to propranolol.
  2. Reaction Conditions: The synthesis typically occurs in a buffered aqueous solution at physiological pH (around 7.4) and temperature (approximately 37°C). Magnesium ions are often included as cofactors to enhance enzyme activity .

Technical Details

In an industrial setting, bioreactors can be employed to scale up the production of (S)-Propranolol-O-beta-D-glucuronide. These bioreactors maintain controlled conditions that optimize enzyme activity and maximize yield.

Molecular Structure Analysis

Structure

(S)-Propranolol-O-beta-D-glucuronide has a complex structure characterized by its glucuronic acid moiety linked to the propranolol molecule. The molecular formula is C21H27NO10C_{21}H_{27}NO_{10}, and it possesses a molecular weight of approximately 433.44 g/mol.

Data

The compound's structural features include:

  • Functional Groups: Hydroxyl groups from the glucuronic acid component.
  • Chirality: The presence of stereocenters in both the propranolol and glucuronic acid portions contributes to its specific biological activity.
Chemical Reactions Analysis

Types of Reactions

(S)-Propranolol-O-beta-D-glucuronide can undergo several chemical reactions, including:

  • Hydrolysis: This reaction cleaves the glucuronic acid moiety, reverting it back to propranolol. Hydrolysis can occur under acidic or basic conditions.
  • Oxidation and Reduction: Although less common, these reactions can lead to various metabolites depending on the presence of specific reagents.

Technical Details

  • Common Reagents: Hydrolysis typically employs hydrochloric acid or sodium hydroxide as reagents.
  • Major Products: The primary product from hydrolysis is propranolol itself, which may further undergo metabolic transformations within the body.
Mechanism of Action

The mechanism of action for (S)-Propranolol-O-beta-D-glucuronide involves its role as a metabolite that enhances the solubility and excretion of propranolol. Propranolol functions as a non-selective beta-blocker by inhibiting catecholamines (such as epinephrine) at beta-adrenergic receptors. This inhibition leads to reduced heart rate and blood pressure . The glucuronide conjugate's increased solubility facilitates its elimination via renal pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glucuronic acid component.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis.
  • pH Sensitivity: Exhibits different stability profiles under varying pH levels.
Applications

(S)-Propranolol-O-beta-D-glucuronide has several important applications in scientific research:

  • Pharmacokinetics: Used for studying the metabolism and excretion pathways of propranolol.
  • Drug Development: Investigates the role of glucuronidation in drug metabolism, aiding in the design of new beta-blockers.
  • Toxicology Studies: Assesses safety profiles and potential side effects associated with propranolol and its metabolites.
  • Biochemical Research: Provides insights into enzymatic processes involved in drug metabolism .
Enzymatic Biosynthesis and Metabolic Pathways

Role of Uridine 5’-Diphospho-Glucuronosyltransferases (UGTs) in Glucuronidation

Uridine 5’-diphospho-glucuronosyltransferases (UGTs) constitute a superfamily of phase II metabolic enzymes responsible for the conjugation of glucuronic acid to diverse endo- and xenobiotics, markedly enhancing their water solubility and renal excretion. This catalytic process, termed glucuronidation, utilizes uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronyl donor, transferring the glucuronyl moiety to nucleophilic functional groups (primarily hydroxyl, carboxyl, amine, or thiol) on acceptor molecules [5] [9]. For the β-blocker (S)-propranolol, glucuronidation represents a major metabolic clearance pathway, primarily targeting its aliphatic secondary alcohol group to form (S)-Propranolol-O-beta-D-glucuronide.

Identification of UGT Isoforms Catalyzing (S)-Propranolol Glucuronidation

Research has identified several human UGT isoforms capable of catalyzing the glucuronidation of (S)-propranolol, exhibiting significant inter-isoform variability in activity. Among the most catalytically efficient isoforms are UGT1A9 and UGT1A10, both demonstrating high affinity and velocity for the (S)-enantiomer [9]. UGT2B7 also contributes significantly, albeit with generally lower activity compared to UGT1A9. Crucially, UGT1A1, primarily associated with bilirubin conjugation, shows minimal or negligible activity towards (S)-propranolol, highlighting substrate specificity within the UGT superfamily [9]. Studies utilizing recombinant human UGT enzymes expressed in cellular systems (e.g., HEK293 cells) or human liver microsomes, often with selective chemical inhibitors or inhibitory antibodies, have been instrumental in defining this isoform-specific activity profile.

Comparative Activity of UGT1A, UGT2A, and UGT2B Subfamilies

Activity profiling across UGT subfamilies reveals distinct preferences for (S)-propranolol glucuronidation:

  • UGT1A Subfamily: This subfamily dominates (S)-propranolol glucuronidation. UGT1A9 (hepatically expressed) and UGT1A10 (extrahepatic, e.g., gastrointestinal tract) consistently exhibit the highest catalytic efficiency (Vmax/Km) among all tested isoforms [9]. UGT1A4 and UGT1A3 show minimal to no activity.
  • UGT2B Subfamily: UGT2B7 demonstrates moderate activity against (S)-propranolol, significantly lower than UGT1A9/10 but higher than other UGT2B isoforms (e.g., UGT2B4, UGT2B15, UGT2B17) which show negligible activity [9].
  • UGT2A Subfamily: Evidence for the involvement of UGT2A isoforms (primarily expressed in olfactory epithelium and respiratory tract) in (S)-propranolol glucuronidation is currently lacking or indicates very low activity. Focus remains primarily on UGT1A and specific UGT2B isoforms.

Table 1: Comparative Glucuronidation Activity of Human UGT Isoforms Towards (S)-Propranolol

UGT IsoformPrimary Tissue ExpressionRelative ActivityCatalytic Efficiency (Vmax/Km)
UGT1A9Liver, KidneyHighHigh
UGT1A10GI Tract, Liver (low)HighHigh
UGT2B7Liver, VariousModerateModerate
UGT1A1LiverVery Low/NegligibleVery Low
UGT1A4LiverVery Low/NegligibleVery Low
UGT2B15LiverVery Low/NegligibleVery Low

Enzyme Kinetics: Km, Vmax, and Catalytic Efficiency for (S)-Enantiomer

Kinetic characterization of the primary metabolizing isoforms provides quantitative insight into their efficiency and potential contribution to overall clearance:

  • UGT1A9: Exhibits a relatively low Michaelis constant (Km) (indicating high affinity) for (S)-propranolol, typically in the low micromolar range (e.g., 10-50 µM). Coupled with a high maximal velocity (Vmax), this results in the highest catalytic efficiency (Vmax/Km) among all UGT isoforms for this substrate [9].
  • UGT1A10: Shows kinetic parameters similar to UGT1A9, with a comparably low Km and high Vmax, leading to similarly high catalytic efficiency. This suggests significant extrahepatic contribution potential.
  • UGT2B7: Demonstrates a higher Km (lower affinity, often in the range of hundreds of µM) and a lower Vmax compared to UGT1A9/10. Consequently, its catalytic efficiency is significantly lower than that of UGT1A9/10 [9].These kinetic differences underscore UGT1A9 and UGT1A10 as the primary drivers of (S)-propranolol O-glucuronide formation in humans. The lower efficiency of UGT2B7 suggests its role may be secondary, potentially becoming more relevant under conditions of high substrate concentration or in specific tissue contexts.

Substrate Specificity and Regioselectivity in Hydroxypropranolol Glucuronidation

While the major glucuronidation pathway for propranolol involves direct conjugation of the parent drug at its aliphatic alcohol group (forming Propranolol-O-β-D-glucuronide), oxidative metabolism generates hydroxylated metabolites that present additional sites for glucuronidation. Understanding the specificity and regioselectivity towards these metabolites is crucial for a comprehensive metabolic picture.

Aromatic vs. Aliphatic Hydroxy Group Conjugation Preferences

Propranolol undergoes cytochrome P450-mediated oxidation, primarily CYP2D6, to yield several monohydroxylated metabolites. The major ones are 4'-Hydroxypropranolol (4'-OHP) and 5'-Hydroxypropranolol (5'-OHP), both resulting from aromatic hydroxylation on the naphthalene ring, creating phenolic (aromatic hydroxyl) groups. Additionally, hydroxylation can occur on the aliphatic naphthalene ring system (e.g., 3,4-Dihydroxypropranolol glycol) or less commonly on the alkyl side chain [3] [7].UGT enzymes exhibit distinct regioselectivity towards these hydroxypropranolol metabolites:

  • Aromatic Hydroxyl (Phenolic) Conjugation: The phenolic hydroxyl groups in 4'-OHP and 5'-OHP are highly favored sites for glucuronidation by several UGT isoforms, particularly UGT1A9, UGT1A6, and UGT2B7 [1] [9]. The lower pKa and enhanced nucleophilicity of the phenoxide ion (compared to aliphatic alkoxides) at physiological pH facilitate this preference. The resulting metabolites are 4'-Hydroxypropranolol-O-glucuronide and 5'-Hydroxypropranolol-O-glucuronide (conjugated on the naphthyl ring hydroxyl).
  • Aliphatic Hydroxyl Conjugation: The secondary aliphatic alcohol group present on the side chain of all hydroxypropranolol metabolites (4'-OHP, 5'-OHP, dihydrodiols) remains a potential site for glucuronidation. However, UGT-mediated conjugation at this aliphatic hydroxyl group generally occurs with lower efficiency compared to conjugation at the newly formed aromatic hydroxyl groups in 4'-OHP and 5'-OHP [1] [2]. While isoforms like UGT1A9 can conjugate both sites, the aromatic site is typically favored kinetically.
  • Dihydrodiol Metabolites: Metabolites like 3,4-Dihydroxypropranolol glycol possess both aliphatic hydroxyl groups (on the glycol side chain) and potentially phenolic groups if hydroxylated on the ring. Glucuronidation can occur on either type of group, but regiochemical studies using synthesized regioisomeric standards (e.g., monomethyl ethers of 3,4-dihydroxypropranolol glycol) indicate that UGTs, and potentially sulfotransferases, show distinct preferences, though aromatic conjugation might still be favored if accessible [3].

Table 2: Regioselectivity of UGTs Towards Hydroxypropranolol Metabolites

Hydroxypropranolol MetaboliteAvailable Hydroxyl GroupsPreferred UGT Conjugation SiteKey Contributing UGT Isoforms
4'-Hydroxypropranolol (4'-OHP)Aromatic (phenolic), AliphaticAromatic (Phenolic)UGT1A9, UGT1A6, UGT2B7
5'-Hydroxypropranolol (5'-OHP)Aromatic (phenolic), AliphaticAromatic (Phenolic)UGT1A9, UGT1A6, UGT2B7
3,4-Dihydroxypropranolol GlycolAliphatic (glycol), Aromatic (if ring-hydroxylated)Aromatic (if present) > Aliphatic (Glycol)UGT1A9, UGT2B7
Parent (S)-PropranololAliphatic (secondary alcohol)AliphaticUGT1A9, UGT1A10, UGT2B7

Impact of Methoxypropranolol Derivatives on Regiochemical Outcomes

Structural modifications on the propranolol molecule significantly alter UGT substrate recognition and regioselectivity. A key illustration is the effect of methoxy substitution on the naphthalene ring:

  • Blocking Aromatic Hydroxylation: Methoxy groups substituted at positions ortho or para to the ether linkage (e.g., 4-Methoxy-3-hydroxypropranolol (3) and 4-Hydroxy-3-methoxypropranolol (4)) act as blocking groups [3]. These substituents prevent or drastically reduce the formation of the corresponding dihydroxylated catechol metabolites (like 3,4-dihydroxypropranolol) via CYP-mediated oxidation. Consequently, the metabolic profile shifts.
  • Shifting Glucuronidation Burden: In these methoxy derivatives:
  • The remaining free aromatic hydroxyl group (in isomers like 4) becomes a primary target for glucuronidation, similar to 4'-OHP/5'-OHP.
  • The aliphatic secondary alcohol group on the side chain remains available and becomes a relatively more significant site for direct glucuronidation in the absence of readily formed catechol metabolites.
  • The methoxy group itself is generally not a substrate for UGTs.
  • Altered Metabolite Patterns: Studies identifying metabolites like 4-Hydroxy-3-methoxypropranolol in humans and rats, along with its potential glucuronide, highlight how ring substitution changes the regiochemical possibilities and observed metabolite profiles [3] [8]. The presence of the methoxy group dictates which hydroxyl groups are available for conjugation, thereby "guiding" UGT activity towards the remaining free phenolic OH or the aliphatic OH. This underscores the sensitivity of UGT regioselectivity to the precise electronic and steric environment of the hydroxyl group.

Properties

CAS Number

58657-78-6

Product Name

(S)-Propranolol-O-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H29NO8

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1

InChI Key

PCALHJGQCKATMK-QBUJOIIVSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.